
3-Bromo-2-chloro-5-fluorobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrClFS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 2, and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the halogenation of benzenethiol derivatives. The process may involve:
Bromination: Introduction of a bromine atom at the 3-position.
Chlorination: Introduction of a chlorine atom at the 2-position.
Fluorination: Introduction of a fluorine atom at the 5-position.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiol group to form corresponding hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of halogen atoms with other functional groups.
科学的研究の応用
3-Bromo-2-chloro-5-fluorobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Bromo-5-chloro-2-fluoroaniline: Similar structure but with an amine group instead of a thiol group.
3-Bromo-2-fluoro-5-nitrobenzoic acid: Contains a nitro group and carboxylic acid instead of a thiol group.
2-Bromo-5-chlorobenzotrifluoride: Contains trifluoromethyl group instead of a thiol group.
特性
分子式 |
C6H3BrClFS |
|---|---|
分子量 |
241.51 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
InChIキー |
XJDUTMTVXYXFDI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1S)Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B13906575.png)


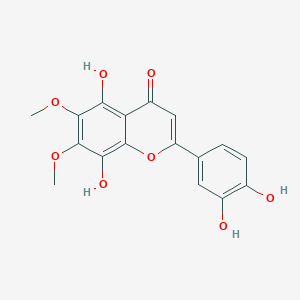

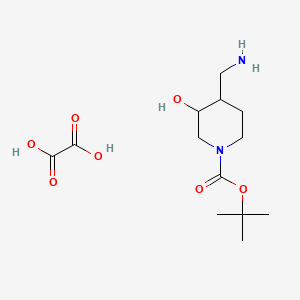
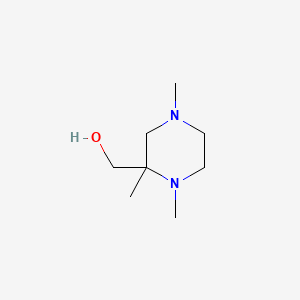
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)
![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
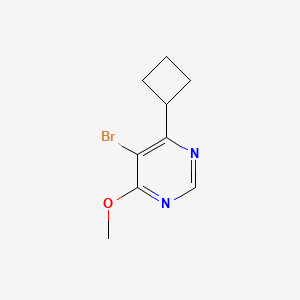
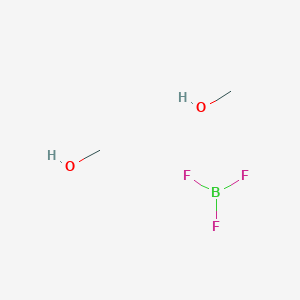
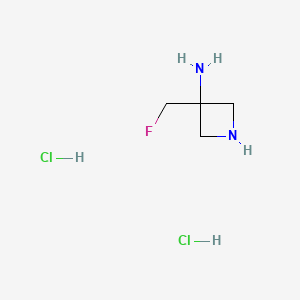
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
![Methyl 4-bromo-6-chlorobenZo[b]thiophene-2-carboxylate](/img/structure/B13906648.png)
